molecular formula C18H29Cl3OSn B13754394 Tributyl(2,4,5-trichlorophenoxy)stannane CAS No. 73927-98-7

Tributyl(2,4,5-trichlorophenoxy)stannane

Cat. No.: B13754394
CAS No.: 73927-98-7
M. Wt: 486.5 g/mol
InChI Key: FJUXTGREXZMJIU-UHFFFAOYSA-M
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Description

Organotin compounds are characterized by the presence of at least one tin-carbon bond. mst.dk Their development has been marked by key discoveries and a growing understanding of their diverse chemical properties and applications.

The formal inception of organotin chemistry is often credited to Löwig's 1852 report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. lupinepublishers.comlupinepublishers.com By the early 20th century, foundational work by chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia had significantly advanced the field. lupinepublishers.comlupinepublishers.com A major turning point came with the discovery of the industrial applications of organotin compounds, particularly as stabilizers for polyvinyl chloride (PVC), as well as their utility as agrochemicals and biocides. lupinepublishers.com This surge in practical applications revitalized research in the mid-20th century, with notable contributions from van der Kerk and his colleagues in the Netherlands. lupinepublishers.comlupinepublishers.com

The 1960s brought a deeper understanding of the structural possibilities within organotin chemistry, revealing that the tin atom could extend its coordination number beyond the expected four. lupinepublishers.comlupinepublishers.com This discovery opened up new avenues for the synthesis of complex and structurally diverse organotin molecules.

Organotin compounds are broadly classified based on the number of organic groups attached to the tin atom, leading to four main categories: mono-, di-, tri-, and tetraorganotins. The general formula for these compounds is R'n'SnX'4-n', where 'R' is an organic group (alkyl or aryl) and 'X' is an anionic species. The nature and number of the organic substituents significantly influence the compound's properties and applications.

The structural diversity of organotin compounds is a key area of academic interest. This diversity arises from several factors, including:

Coordination Geometries: Organotin compounds exhibit a range of coordination geometries, including tetrahedral, trigonal bipyramidal, and octahedral arrangements around the central tin atom.

Coordination Numbers: The tin atom can have coordination numbers ranging from four to seven, allowing for the formation of hypervalent structures.

Ligand Versatility: The ability of various ligands to chelate to the tin atom in different modes (monodentate or bidentate) further contributes to the structural variety.

ClassificationGeneral FormulaPrimary Application Areas
MonoorganotinsRSnX3PVC stabilizers
DiorganotinsR2SnX2PVC stabilizers, catalysts
TriorganotinsR3SnXBiocides, wood preservatives
TetraorganotinsR4SnPrecursors for other organotin compounds

Tributyl(2,4,5-trichlorophenoxy)stannane, with the chemical formula C18H29Cl3OSn, falls under the classification of a triorganotin compound. uni.lu Its structure consists of a central tin atom bonded to three butyl groups and a 2,4,5-trichlorophenoxy group. This places it within a class of organotins known for their potent biological activity. eurofins.in

While specific, in-depth academic research on this compound is limited in publicly accessible literature, its general application as a biocide is noted. researchgate.net This aligns with the broader use of triorganotin compounds, particularly tributyltin (TBT) derivatives, which have been extensively utilized as biocides in applications such as antifouling paints for marine vessels. researchgate.netwikipedia.org

The 2,4,5-trichlorophenoxy moiety of the molecule is derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a well-known herbicide. nih.gov The combination of a tributyltin group with a phenoxy ligand suggests a design aimed at specific biocidal properties.

The academic significance of organotin compounds is multifaceted. Initially, research focused on their synthesis and fundamental chemical properties. However, the discovery of their industrial utility propelled research into several key areas:

PVC Stabilization: A significant body of research has been dedicated to understanding the mechanism by which organotin compounds, particularly diorganotins, stabilize PVC against thermal degradation.

Biocidal Applications: The potent biocidal activity of triorganotin compounds, such as tributyltin and triphenyltin (B1233371) derivatives, has led to extensive research into their use as fungicides, bactericides, and molluscicides. biotecharticles.comacs.org This research has also encompassed the environmental impact of these compounds, leading to regulations on their use. researchgate.net

Catalysis: Diorganotin compounds are effective catalysts for various organic reactions, including esterification, transesterification, and the formation of polyurethanes. Academic research continues to explore new catalytic applications for these compounds.

Medicinal Chemistry: More recently, there has been growing interest in the potential medicinal applications of organotin compounds, particularly as anticancer agents. nih.gov Research in this area focuses on synthesizing novel organotin complexes and evaluating their cytotoxicity against various cancer cell lines.

The trajectory of organotin research has thus evolved from fundamental chemistry to applied science, with a continuous feedback loop between industrial applications and academic investigation. The development of new analytical techniques has further enabled a deeper understanding of the structure-activity relationships that govern the diverse functions of these compounds.

Properties

CAS No.

73927-98-7

Molecular Formula

C18H29Cl3OSn

Molecular Weight

486.5 g/mol

IUPAC Name

tributyl-(2,4,5-trichlorophenoxy)stannane

InChI

InChI=1S/C6H3Cl3O.3C4H9.Sn/c7-3-1-5(9)6(10)2-4(3)8;3*1-3-4-2;/h1-2,10H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

FJUXTGREXZMJIU-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Tributyl 2,4,5 Trichlorophenoxy Stannane

Strategies for Tributylstannane Moiety Synthesis

The synthesis of the tributylstannane moiety, a key component of the target compound, can be achieved through several established routes. A common method involves the Grignard reaction, where a butylmagnesium halide (e.g., butylmagnesium bromide) is reacted with tin tetrachloride. This reaction proceeds in a stepwise manner, allowing for the formation of a mixture of butyltin chlorides, from which tributyltin chloride can be isolated.

Another significant approach is the redistribution reaction, also known as the Kocheshkov comproportionation. This method involves reacting tetrabutyltin with tin tetrachloride. The stoichiometry of the reactants can be controlled to favor the production of tributyltin chloride. For instance, a 3:1 molar ratio of tetrabutyltin to tin tetrachloride will yield tributyltin chloride as the primary product.

Tributyltin hydride, another important precursor, is typically synthesized by the reduction of tributyltin chloride or oxide. Common reducing agents for this transformation include lithium aluminum hydride or sodium borohydride (B1222165).

Furthermore, bis(tributyltin) oxide can be prepared by the hydrolysis of tributyltin chloride, often in the presence of a base. This oxide is a versatile starting material for the synthesis of other tributyltin compounds.

PrecursorSynthetic MethodKey Reactants
Tributyltin chlorideGrignard ReactionButylmagnesium bromide, Tin tetrachloride
Tributyltin chlorideRedistribution ReactionTetrabutyltin, Tin tetrachloride
Tributyltin hydrideReductionTributyltin chloride, Lithium aluminum hydride
Bis(tributyltin) oxideHydrolysisTributyltin chloride, Base

Preparation and Derivatization of 2,4,5-Trichlorophenoxy Ligand Precursors

The 2,4,5-trichlorophenoxy ligand is derived from its precursor, 2,4,5-trichlorophenol. The synthesis of 2,4,5-trichlorophenol can be accomplished through the hydrolysis of 1,2,4,5-tetrachlorobenzene. This reaction is typically carried out under basic conditions at elevated temperatures and pressures.

An alternative route to 2,4,5-trichlorophenol involves a multi-step process starting from 1,2,4-trichlorobenzene. This process includes nitration to form 1,2,4-trichloro-5-nitrobenzene, followed by reduction to 2,4,5-trichloroaniline. The aniline derivative is then diazotized and subsequently hydrolyzed to yield 2,4,5-trichlorophenol.

The 2,4,5-trichlorophenoxy ligand can be generated in situ or as a salt prior to reaction with the tributylstannane moiety. For instance, reacting 2,4,5-trichlorophenol with a base such as sodium hydroxide or a tertiary amine will generate the corresponding 2,4,5-trichlorophenoxide.

Ligand Exchange and Direct Synthesis Approaches for Tributyl(2,4,5-trichlorophenoxy)stannane

The formation of the tin-oxygen bond in this compound can be achieved through several synthetic strategies, primarily involving ligand exchange or direct condensation reactions.

One common and effective method is the reaction of a tributyltin halide, typically tributyltin chloride, with 2,4,5-trichlorophenol in the presence of a base. The base, often a tertiary amine such as triethylamine, acts as a scavenger for the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an inert organic solvent.

An alternative direct synthesis approach involves the condensation reaction between bis(tributyltin) oxide and 2,4,5-trichlorophenol. This reaction proceeds with the formation of water as a byproduct, which can be removed azeotropically to drive the reaction to completion.

A general representation of the reaction between tributyltin chloride and 2,4,5-trichlorophenol is as follows:

(C₄H₉)₃SnCl + HOC₆H₂Cl₃ + (C₂H₅)₃N → (C₄H₉)₃SnOC₆H₂Cl₃ + (C₂H₅)₃N·HCl

Starting MaterialsReaction TypeByproduct
Tributyltin chloride and 2,4,5-trichlorophenolLigand Exchange with BaseTriethylammonium chloride
Bis(tributyltin) oxide and 2,4,5-trichlorophenolCondensationWater

Optimization of Reaction Parameters and Yield Enhancement in Organotin Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as toluene, diethyl ether, or tetrahydrofuran (THF) are commonly employed to prevent hydrolysis of the organotin reactants and products.

Temperature: The reaction temperature can affect the rate of reaction. While some reactions may proceed at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive temperatures should be avoided to prevent decomposition of the reactants or products.

Reaction Time: The duration of the reaction should be sufficient to ensure complete conversion of the starting materials. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Stoichiometry: The molar ratio of the reactants should be carefully controlled. In the reaction of tributyltin chloride with 2,4,5-trichlorophenol, a slight excess of the phenol and the base may be used to ensure complete conversion of the tributyltin chloride.

ParameterEffect on ReactionTypical Conditions
SolventInfluences solubility and reactivityToluene, Diethyl ether, THF
TemperatureAffects reaction rateRoom temperature to reflux
Reaction TimeDetermines extent of conversionMonitored by TLC or GC
StoichiometryImpacts product yield and puritySlight excess of phenol and base

Advanced Synthetic Techniques and Green Chemistry Principles in Organotin Production

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly methods for the synthesis of organotin compounds. This includes the application of advanced synthetic techniques and the adherence to the principles of green chemistry.

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and potentially higher yields. This technique can be applied to the synthesis of organotin phenoxides, reducing energy consumption.

Catalysis: The use of catalysts can enhance the efficiency of organotin synthesis. For example, phase-transfer catalysts can be employed in the reaction of organotin halides with phenoxides, allowing for the use of milder reaction conditions.

Atom Economy: Synthetic routes with high atom economy are preferred, as they minimize the generation of waste. The direct condensation of bis(tributyltin) oxide with 2,4,5-trichlorophenol is an example of a reaction with high atom economy, as the only byproduct is water.

Solvent Selection: The use of greener solvents, such as ionic liquids or supercritical fluids, is being explored as an alternative to volatile organic compounds (VOCs).

Recycling of Tin Byproducts: Efforts are being made to develop methods for the recovery and recycling of tin-containing byproducts from organotin reactions, reducing the environmental impact of these processes.

Molecular and Cellular Mechanisms of Action of Tributyl 2,4,5 Trichlorophenoxy Stannane in Non Human Biological Systems

Interactions with Key Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of the tributyltin (TBT) moiety is significantly influenced by its interactions with essential macromolecules, particularly proteins. TBT is a potent modulator of nuclear receptors, which are critical ligand-dependent transcription factors. It functions as a dual agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ) nih.govnih.gov. This interaction is remarkable as TBT does not share structural similarities with the typical endogenous ligands for these receptors eurekaselect.com. Crystallographic and mass spectroscopic analyses of RXRα have revealed that TBT forms a covalent bond with a specific cysteine residue (C432) located at the entrance of the ligand-binding pocket eurekaselect.com. This covalent modification appears to be a recurring theme in TBT's mechanism of action, altering protein function and perturbing cellular signaling eurekaselect.com.

The activation of multiple nuclear receptor pathways is often dependent on its interaction with RXR nih.govnih.gov. As RXR forms heterodimers with a wide array of other nuclear receptors (such as LXR and PPARγ), its activation by TBT has widespread implications for gene regulation, affecting metabolic and developmental pathways eurekaselect.comnih.gov. In addition to RXR and PPARγ, TBT has been shown to interact with sex-steroid nuclear receptors, including the androgen receptor and estrogen receptors (ERα, ERβ), potentially interfering with natural steroid signaling mdpi.com.

Beyond nuclear receptors, TBT directly affects enzyme function. It is known to inhibit the activity of mitochondrial ATP synthase and Glutathione (B108866) S-transferase (GST) nih.govnih.gov. In neuronal models, TBT exposure leads to the fragmentation of cytoskeletal proteins, a process linked to its neurotoxic effects nih.gov. While TBT can induce DNA fragmentation, this is generally considered a downstream consequence of apoptosis rather than a result of direct interaction with DNA nih.gov.

Table 1: Interactions of Tributyltin with Key Proteins
Target Protein/FamilyType of InteractionConsequence of InteractionReferences
Retinoid X Receptor (RXR) Covalent binding to cysteine residue; AgonistActivation of multiple nuclear receptor pathways eurekaselect.comnih.gov
Peroxisome Proliferator-Activated Receptor γ (PPARγ) AgonistAlteration of adipogenesis and osteogenesis nih.govnih.govnih.gov
Androgen/Estrogen Receptors Binding to ligand pocketPotential perturbation of steroid signaling mdpi.com
Glutathione S-transferase (GST) InhibitionImpairment of detoxification and antioxidant defense nih.gov
Mitochondrial ATP synthase InhibitionDisruption of cellular energy production nih.gov
Neuronal Cytoskeletal Proteins Induces fragmentationAxon degeneration and neurotoxicity nih.gov

Modulation of Enzymatic Pathways and Cellular Metabolism

The TBT moiety is a significant disruptor of enzymatic pathways and cellular metabolism. One of its primary targets is the cellular energy production machinery; it is a potent inhibitor of mitochondrial ATP synthase, which compromises the cell's ability to generate ATP nih.gov. This is reflected in findings that show TBT exposure decreases neuronal ATP levels nih.govbohrium.com.

TBT also profoundly impacts pathways related to oxidative stress and vascular function. It dose-dependently inhibits Glutathione S-transferase (GST), an enzyme crucial for detoxifying xenobiotics and neutralizing reactive oxygen species nih.gov. Conversely, TBT can induce the activity of NADPH oxidase, an enzyme that generates superoxide (B77818) anions, thereby increasing oxidative stress nih.govnih.gov. In vascular models, TBT exposure has been shown to decrease the expression of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing the vasodilator nitric oxide nih.govnih.gov.

The 2,4,5-trichlorophenoxy component can also interfere with cellular metabolism. Studies on 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) show it can be metabolized by acetylcoenzyme A synthase and choline (B1196258) acetyltransferase to form a "false" cholinergic messenger nih.gov. This molecule can act as a blocking agent at both muscarinic and nicotinic synaptic sites, disrupting the normal regulatory roles of acetylcholine (B1216132) nih.gov. In non-human aquatic organisms such as the blue crab, TBT exposure significantly alters intermediary metabolism, leading to increased levels of glucose and lactate (B86563) in the hemolymph, alongside decreased concentrations of cholesterol and triglycerides nih.govmdpi.com.

Table 2: Modulation of Key Enzymatic Pathways by Tributyltin (TBT) and 2,4,5-Trichlorophenoxyacetate (2,4,5-T)
EnzymeMoietyEffectBiological Pathway AffectedReferences
Mitochondrial ATP synthase TBTInhibitionCellular Respiration / ATP Synthesis nih.gov
Glutathione S-transferase (GST) TBTInhibitionDetoxification / Antioxidant Defense nih.gov
NADPH oxidase TBTInductionOxidative Stress (ROS Production) nih.govnih.gov
Endothelial Nitric Oxide Synthase (eNOS) TBTDecreased ExpressionVasodilation / Vascular Homeostasis nih.govnih.gov
Choline Acetyltransferase 2,4,5-TSubstrateCholinergic Signaling (forms false messenger) nih.gov

Mechanisms of Cellular Uptake and Subcellular Localization in Model Organisms

The physicochemical properties of TBT govern its uptake and distribution in biological systems. As a lipophilic compound, TBT is described as a membrane-active substance, which allows it to readily cross cellular membranes, likely through passive diffusion nih.govnih.gov. In aquatic environments, uptake can occur directly from the water, but bioaccumulation is often more significant through the ingestion of contaminated food sources mst.dk. The high bioaccumulation potential in organisms like bivalve mollusks is attributed to their limited metabolic capacity to break down the compound mst.dk.

Once inside the organism, TBT does not necessarily accumulate in fatty tissues despite its lipophilicity; studies have reported higher concentrations in non-adipose tissues such as the liver and kidneys mst.dk. At the subcellular level, TBT targets several organelles. It is known to accumulate in mitochondria, where it disrupts the mitochondrial membrane potential and increases mitochondrial calcium levels, ultimately impairing cellular respiration nih.govnih.govbohrium.com. TBT has also been shown to induce stress in the endoplasmic reticulum (ER), another key organelle involved in protein synthesis and calcium homeostasis nih.gov.

Induction of Oxidative Stress and Reactive Oxygen Species Generation in Biological Systems

A central mechanism of TBT toxicity is the induction of oxidative stress. TBT stimulates the generation of reactive oxygen species (ROS) in a wide range of biological systems, from isolated neuronal cells to whole aquatic organisms like crustaceans nih.govnih.govnih.gov. A primary source of this ROS production is the enzymatic activity of NADPH oxidase, which is upregulated following TBT exposure nih.govnih.gov.

The overproduction of ROS leads to significant cellular damage. Key markers of this damage include increased lipid peroxidation, often measured as thiobarbituric acid reactive substances (TBARS), and elevated levels of protein carbonylation nih.govmdpi.comfrontiersin.org. Concurrently, TBT compromises the cell's antioxidant defense systems. It has been shown to deplete levels of total glutathione (GSH), a critical non-enzymatic antioxidant that neutralizes free radicals nih.govmdpi.com. This depletion is exacerbated by the direct inhibition of Glutathione S-transferase (GST), an enzyme that uses GSH to detoxify harmful compounds nih.gov. This dual action of increasing ROS production while simultaneously weakening antioxidant defenses makes cells highly vulnerable to oxidative damage.

Table 3: Markers of Tributyltin-Induced Oxidative Stress
MarkerEffect of TBT ExposureMechanism/SignificanceReferences
Reactive Oxygen Species (ROS) IncreasedGenerated via pathways including NADPH oxidase induction nih.govnih.govnih.gov
Lipid Peroxidation (LPO/TBARS) IncreasedIndicates damage to cellular membranes nih.govmdpi.comfrontiersin.org
Protein Carbonylation IncreasedIndicates oxidative damage to proteins frontiersin.org
Total Glutathione (GSH) DecreasedDepletion of a key non-enzymatic antioxidant nih.govmdpi.com
Sulfhydryl Content DecreasedIndicates depletion of antioxidant capacity nih.govmdpi.com
Glutathione S-transferase (GST) Activity Decreased (Inhibition)Impairs the cell's ability to conjugate and detoxify harmful electrophiles nih.gov

Effects on Cellular Membrane Dynamics and Ion Homeostasis

TBT is a membrane-active agent that can physically and functionally alter cellular membranes nih.gov. In murine erythroleukemic cells, TBT exposure alters the plasma membrane complex, leading to changes in cell volume, an increase in protein content, and increased resistance to solubilization by detergents nih.gov. It has also been observed to decrease the plasma membrane potential nih.gov. Research on the structurally related herbicide 2,4-D indicates that the phenoxyacetic acid moiety can also perturb membranes, causing pronounced shape changes in erythrocytes through interaction with the outer membrane monolayer nih.gov.

A critical consequence of TBT's effect on membranes and organelles is the profound disruption of ion homeostasis, particularly that of calcium (Ca2+). TBT induces a significant increase in intracellular Ca2+ concentrations in both the cytosol and mitochondria nih.govnih.govbohrium.com. This disruption of calcium regulation is a key event in TBT-induced toxicity, triggering downstream pathological processes. In teleost fish, TBT disrupts systemic calcium metabolism, leading to an increase in plasma calcium and calcitonin levels nih.gov. This widespread dysregulation of calcium signaling is a fundamental component of its toxic action across different biological systems.

Molecular Pathways of Ecotoxicological Response in Aquatic and Terrestrial Organisms (e.g., endocrine disruption, neurotoxicity in non-human models)

The ecotoxicological effects of TBT are severe and mediated by distinct molecular pathways, primarily endocrine disruption and neurotoxicity.

Endocrine Disruption: TBT is a potent endocrine-disrupting chemical (EDC), and its effects on the endocrine systems of aquatic organisms are well-documented nih.gov. The primary molecular initiating event is its function as an agonist for the nuclear receptors RXR and PPARγ nih.gov. This activation disrupts a multitude of signaling pathways controlling reproduction, development, and metabolism nih.gov. The most infamous example of TBT's endocrine-disrupting effect is the induction of "imposex" in female gastropod mollusks—the development of male sexual characteristics, which leads to sterility and population decline unit.nosemanticscholar.org. TBT can also interfere with estrogen signaling by directly modulating estrogen receptors or by blocking the activity of aromatase, the enzyme that converts testosterone (B1683101) to estrogen mdpi.com. In arthropods, TBT has been shown to interfere with ecdysteroid receptors, which are crucial for regulating molting and reproduction researchgate.net.

Neurotoxicity: TBT is also a recognized neurotoxin that affects both the central and peripheral nervous systems nih.govfrontiersin.org. A key mechanism is the induction of oxidative stress in neuronal tissues, which is partly caused by the inhibition of the protective enzyme GST nih.gov. The disruption of calcium homeostasis is central to its neurotoxicity; the TBT-induced elevation of intracellular Ca2+ activates calpains, a family of calcium-dependent proteases nih.govbohrium.com. Activated calpains then cause the fragmentation of neuronal cytoskeletal proteins, leading to extensive axon degeneration and ultimately, neuronal cell death nih.govbohrium.com. Other reported neurotoxic mechanisms include the induction of glutamate (B1630785) excitotoxicity and the disruption of the blood-brain barrier nih.govfrontiersin.org. Furthermore, the 2,4,5-trichlorophenoxy moiety may contribute its own neurotoxic effects by forming false cholinergic messengers that can block neurotransmission nih.gov.

Table 4: Molecular Pathways of Tributyltin-Mediated Ecotoxicity
Ecotoxicological ResponseKey Molecular PathwayOrganism/Model SystemConsequenceReferences
Endocrine Disruption Agonism of RXR and PPARγ nuclear receptorsMollusks, Fish, various invertebrates and vertebratesImposex in gastropods; altered reproduction and development nih.govunit.nosemanticscholar.org
Endocrine Disruption Inhibition of aromatase enzymeGastropodsMasculinization of females due to testosterone accumulation mdpi.com
Endocrine Disruption Interference with ecdysteroid receptorsArthropods (Crustaceans)Disruption of molting and reproduction researchgate.net
Neurotoxicity Induction of oxidative stress (via GST inhibition)Rat hippocampal slicesNeuronal injury and cell death nih.gov
Neurotoxicity Disruption of Ca2+ homeostasis and calpain activationDorsal root ganglion neuronsAxon degeneration, fragmentation of cytoskeleton nih.govbohrium.com
Neurotoxicity Formation of false cholinergic messengers (from 2,4,5-T moiety)Nerve and muscle tissue modelsBlockage of synaptic transmission nih.gov

Applied Research and Efficacy of Tributyl 2,4,5 Trichlorophenoxy Stannane in Specific Non Human Domains

Agricultural Applications: Antifungal, Herbicidal, and Biocidal Efficacy against Pests and Plant Pathogens

There is a significant lack of specific data in scientific literature detailing the antifungal, herbicidal, and biocidal efficacy of Tributyl(2,4,5-trichlorophenoxy)stannane. However, the herbicidal properties of the closely related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are well-documented. 2,4,5-T is a synthetic auxin herbicide that was historically used to control broad-leafed plants. It was a component of Agent Orange and its use was phased out due to toxicity concerns and contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Organotin compounds, the chemical class to which this compound belongs, are known to have broad biocidal applications, including in agrochemicals. Without specific studies, it is not possible to provide efficacy data or detailed research findings for this compound in these agricultural applications.

Material Preservation: Role in Wood Protection and Polymer Stabilization (e.g., PVC)

Catalysis in Organic Synthesis and Polymerization Reactions

While organotin compounds are recognized for their role as catalysts in various organic reactions, specific information on the catalytic activity of this compound in organic synthesis or polymerization reactions is not present in the available literature. Research on other tributylstannane derivatives demonstrates their utility in synthetic chemistry, but these findings cannot be directly attributed to the subject compound.

Potential Roles in Environmental Remediation Technologies (e.g., pollutant degradation)

There is no available research to suggest or detail the potential roles of this compound in environmental remediation technologies. Studies on the environmental fate and degradation of 2,4,5-T exist, but this does not extend to the application of this compound as a remediation agent.

Information Regarding this compound

Following a comprehensive search for scientific literature and data pertaining specifically to the chemical compound This compound , it has been determined that there is a significant lack of available information regarding its specific environmental fate, transport, and ecotoxicology.

The requested article, with its detailed outline, requires specific research findings on the environmental distribution, degradation pathways, persistence, bioaccumulation, and ecotoxicological impacts of this particular molecule.

Our search has yielded substantial information on the two primary components of this compound:

Tributyltin (TBT) : A well-studied organotin compound known for its use as a biocide in anti-fouling paints. There is extensive literature on its environmental persistence, degradation through sequential dealkylation, high potential for bioaccumulation, and severe ecotoxicological effects, particularly as an endocrine disruptor in marine organisms. mst.dkresearchgate.netnih.govwikipedia.orgchromatographyonline.com

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) : A phenoxy herbicide that was widely used historically. Data is available on its environmental behavior, including its degradation in soil and water, persistence, and toxicity to various organisms. healthandenvironment.orgwikipedia.orgoregonstate.edunih.gov

However, no specific studies, databases, or detailed reports were found for the combined molecule, this compound. The environmental properties and behavior of a complex chemical are not merely the sum of its parts; the unique structure of the entire molecule dictates its specific solubility, partitioning coefficients, and susceptibility to abiotic and biotic degradation.

Given the strict instructions to focus solely on this compound and to provide scientifically accurate content, creating the article as outlined is not possible without violating these core principles. Proceeding would result in a scientifically unfounded and speculative article.

Therefore, we must conclude that the information required to fulfill this specific request is not available in the public domain.

A comprehensive article on the "Environmental Fate, Transport, and Ecotoxicology of this compound" as per the requested detailed outline cannot be generated at this time. Extensive searches for scientific literature and ecotoxicological data specific to this particular chemical compound (CAS No. 73927-98-7) have revealed a significant lack of available information.

Regulatory bodies and safety data sheets classify this compound as "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects". guidechem.comeuropa.eu However, these sources also explicitly state that "no data available" for specific endpoints such as toxicity to fish and daphnia. guidechem.com

This absence of detailed research findings makes it impossible to provide a thorough, informative, and scientifically accurate account of the following sections as requested:

Environmental Fate, Transport, and Ecotoxicology of Tributyl 2,4,5 Trichlorophenoxy Stannane

Environmental Risk Assessment Frameworks

To generate content for these sections without specific data on Tributyl(2,4,5-trichlorophenoxy)stannane would require making assumptions based on the broader categories of tributyltin (TBT) compounds and organotin compounds in general. This would violate the strict instruction to focus solely on the specified chemical.

Therefore, to maintain scientific accuracy and adhere to the provided constraints, the requested article cannot be produced. Further research and testing on this compound are needed to populate the detailed ecotoxicological profile outlined in the query.

Advanced Analytical Methodologies for Tributyl 2,4,5 Trichlorophenoxy Stannane Research

Sample Preparation Techniques for Complex Environmental and Biological Matrices

The analysis of Tributyl(2,4,5-trichlorophenoxy)stannane from environmental (e.g., water, soil, sediment) and biological (e.g., tissues, blood, urine) samples necessitates meticulous sample preparation to isolate the target analyte from interfering matrix components. nih.gov This initial step is critical as it directly impacts the accuracy, precision, and sensitivity of subsequent analyses. researchgate.net

Extraction is the primary step, and the choice of solvent is crucial. For solid samples like sediment or soil, extraction is often performed with organic solvents, sometimes aided by tropolone (B20159) to chelate the organotin compound and improve extraction efficiency. gov.bc.ca An accelerated solvent extraction (ASE) technique using a methanolic mixture of sodium acetate (B1210297) and acetic acid at elevated temperatures (e.g., 100 °C) has also been developed for sediments. acs.org For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or pentane (B18724) is common after adjusting the sample pH, typically to around 5. acs.orgthermofisher.com Solid-phase extraction (SPE) offers an alternative with high pre-concentration power and reduced solvent consumption. researchgate.net

Following extraction, a clean-up step is often required to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using techniques such as silica (B1680970) gel column chromatography. gov.bc.ca For biological materials, purification using adsorbents like Florisil or alumina (B75360) may be necessary. nih.gov

For gas chromatography-based methods, a derivatization step is indispensable because organotin compounds like this compound are generally polar and not sufficiently volatile for direct GC analysis. researchgate.netlabrulez.com This step converts the analyte into a more volatile and thermally stable form. Common derivatization approaches include:

Alkylation: This involves reacting the organotin with a Grignard reagent (e.g., methylmagnesium bromide, pentylmagnesium bromide) or sodium tetraethylborate (NaBEt₄) to form tetra-alkylated tin compounds. researchgate.netlabrulez.com Pentylmagnesium bromide is often a preferred reagent. nih.gov

Hydride Generation: Reaction with sodium borohydride (B1222165) to form volatile hydride derivatives. nih.gov

The selection of the derivatization method can depend on the sample matrix and the specific analytical instrumentation being used. labrulez.com For instance, in-situ derivatization and simultaneous extraction can be applied directly to aqueous samples using NaBEt₄. labrulez.com

Technique Matrix Procedure Summary Key Reagents Purpose
Accelerated Solvent Extraction (ASE) Sediment, SoilExtraction with an organic solvent mixture at elevated temperature and pressure. acs.orgMethanol, Acetic Acid, Sodium AcetateEfficiently extracts organotins from solid matrices.
Liquid-Liquid Extraction (LLE) WaterpH adjustment followed by extraction with a non-polar organic solvent. thermofisher.comAcetic acid/sodium acetate buffer, Pentane/HexaneIsolates organotins from aqueous samples.
Solid-Phase Extraction (SPE) Water, Biological FluidsPassing the sample through a solid sorbent to retain the analyte, followed by elution. researchgate.netVarious sorbents (e.g., C18)Concentrates the analyte and cleans up the sample.
Derivatization (Grignard Reaction) ExtractsReaction with an alkylmagnesium halide to replace the anionic group with an alkyl group. labrulez.comnih.govPentylmagnesium bromide, Diethyl etherIncreases volatility for GC analysis.
Derivatization (Ethylation) Water, ExtractsReaction with NaBEt₄ to form ethylated derivatives. gov.bc.cathermofisher.comSodium tetraethylborate (NaBEt₄)Increases volatility and thermal stability for GC analysis.

Chromatographic Separation Methods (e.g., GC-MS, HPLC-ICP-MS, SFC)

Chromatography is the cornerstone for separating this compound from its degradation products (dibutyltin and monobutyltin (B1198712) species) and other organometallic compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique due to its high resolution. nih.gov After derivatization to a volatile form, the compound is separated on a capillary column (e.g., a 5% phenyl film column). thermofisher.com The separated compounds are then detected by a mass spectrometer, which provides both identification and quantification. labrulez.com Techniques like triple quadrupole GC-MS/MS can offer extremely low detection limits (in the ng/L range) through selected reaction monitoring (SRM). thermofisher.com

High-Performance Liquid Chromatography (HPLC) coupled with a detector offers a significant advantage over GC as it often does not require a derivatization step, simplifying sample preparation. nih.govnelac-institute.org This is particularly beneficial for preserving the original speciation of the compound. rsc.org Reversed-phase chromatography on a C18 column is commonly employed. For detection, Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is highly effective. ICP-MS provides element-specific detection of tin, offering high sensitivity and selectivity, making it ideal for speciation analysis in complex matrices. nelac-institute.orgresearchgate.net A binary gradient elution can separate various organotin species in under 10 minutes. rsc.org

Supercritical Fluid Chromatography (SFC) presents an alternative separation method that combines features of both gas and liquid chromatography. shimadzu.comteledynelabs.com Using supercritical carbon dioxide as the mobile phase, SFC can be coupled with ICP-MS for the analysis of organotin compounds. rsc.orgpsu.edu This technique has been successfully applied to separate tributyltin and other organotins without derivatization. rsc.org

Method Principle Typical Column Detector Key Advantage
GC-MS Separation of volatile (derivatized) compounds in the gas phase. labrulez.comCapillary column (e.g., TraceGOLD TG-5MS) thermofisher.comMass Spectrometry (MS, MS/MS)High resolution and sensitivity, especially with MS/MS. nih.govthermofisher.com
HPLC-ICP-MS Separation of compounds in the liquid phase based on polarity. researchgate.netReversed-phase (e.g., C18) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)No derivatization required, excellent for speciation. nih.govrsc.org
SFC-ICP-MS Separation using a supercritical fluid as the mobile phase. rsc.orgCapillary column (e.g., SB-biphenyl-30) rsc.orgInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Rapid separation without derivatization. psu.edu

Spectroscopic Characterization and Detection (e.g., NMR, IR, Mössbauer Spectroscopy)

Spectroscopic methods are essential for the structural elucidation and characterization of organotin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR would be invaluable for confirming its structure. The chemical shifts and coupling constants would provide definitive information about the tributyl- and trichlorophenoxy- moieties and their connection to the tin atom.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the Sn-C bonds of the butyl groups, the Sn-O bond, and the vibrations of the trichlorophenoxy aromatic ring.

Mössbauer Spectroscopy , specifically ¹¹⁹Sn Mössbauer spectroscopy, is a highly sensitive technique for probing the chemical environment of the tin nucleus. chempedia.info The key parameters obtained, isomer shift (δ) and quadrupole splitting (ΔEq), provide insights into the oxidation state, coordination number, and local geometry around the tin atom. rsc.orgacs.org For tributyltin compounds, these parameters can help distinguish between different structural configurations. rsc.org

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is the definitive tool for the identification and quantification of this compound at trace levels. researchgate.net It is typically used as a detector following a chromatographic separation (GC-MS or HPLC-ICP-MS). labrulez.comsciex.com

In GC-MS with electron ionization (EI), the derivatized organotin compound fragments in a characteristic pattern. For tributyltin compounds, the fragmentation is typically dominated by the successive loss of alkyl (butyl) groups from the tin atom. dtic.mil The resulting mass spectrum, with its unique pattern of fragment ions and the characteristic isotopic cluster of tin, serves as a fingerprint for identification. labrulez.comanalchemres.org For a derivatized form of this compound, one would expect to observe ions corresponding to the loss of butyl radicals and potentially the trichlorophenoxy group. The fragmentation pattern for tributyltin chloride, a related compound, shows a prominent ion cluster corresponding to the dibutyltin (B87310) chloride cation [(C₄H₉)₂SnCl]⁺. researchgate.net

Tandem Mass Spectrometry (MS/MS) significantly enhances selectivity and sensitivity by monitoring specific fragmentation pathways (parent ion to product ion transitions). thermofisher.comnih.gov This is particularly useful for quantifying analytes in complex matrices by minimizing background interference. thermofisher.com

Electrospray Ionization (ESI) is a soft ionization technique often used with HPLC-MS. For ionic organotin compounds, ESI-MS can analyze the intact organotin cation. upce.cz Fragmentation can then be induced in the mass spectrometer (MS/MS) to confirm the structure. upce.cz

Speciation Analysis of Organotin Compounds and their Metabolites

Speciation analysis is critical because the toxicity and environmental behavior of organotin compounds depend heavily on their chemical form. this compound, like other tributyltin (TBT) compounds, can degrade in the environment and in biological systems. healthandenvironment.org This degradation typically occurs through the sequential loss of butyl groups, a process known as dealkylation, yielding dibutyltin (DBT) and monobutyltin (MBT) species, which have different toxicities. labrulez.commst.dknih.gov

The goal of speciation analysis is to separate, identify, and quantify these individual species (TBT, DBT, MBT) and any other potential metabolites. nih.gov This requires analytical methods that can distinguish between these closely related compounds. Hyphenated techniques like HPLC-ICP-MS and GC-MS (after derivatization) are the primary tools for this purpose. researchgate.netgcms.cz

HPLC-ICP-MS is particularly well-suited for speciation as it separates the non-volatile species in their original form before element-specific detection, minimizing the risk of altering the speciation during sample preparation. nelac-institute.orgrsc.org Methods have been developed for the simultaneous determination of multiple butyltin and phenyltin species in water and sediment. rsc.orgtandfonline.com

GC-MS can also be used for speciation, but it requires that all target species (TBT, DBT, MBT) are effectively converted to their volatile derivatives before analysis. gcms.cz

Metabolism studies in organisms have shown that TBT is metabolized by cytochrome P-450 dependent enzymes, leading to hydroxylated and dealkylated products. mst.dkresearchgate.net Analytical methods must be capable of separating these metabolites to understand the toxicokinetics of the parent compound. inchem.org

Method Validation, Quality Control, and Interlaboratory Comparisons in Analytical Studies

To ensure the reliability and comparability of data on this compound, analytical methods must be rigorously validated and subject to stringent quality control (QC) procedures. gov.bc.ca

Method Validation involves demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between analyte concentration and instrument response over a defined range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. acs.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). acs.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.govanalchemres.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. analchemres.org

Selectivity/Specificity: The ability of the method to measure the analyte of interest in the presence of other components. sciex.com

Quality Control (QC) involves a set of routine procedures to monitor the performance of the analytical method. This includes the regular analysis of procedural blanks, spiked samples, and QC samples to check for contamination, matrix effects, and instrument drift. gov.bc.ca The use of internal standards, particularly isotopically labeled analogues (e.g., perdeuterated TBT), is highly recommended to correct for variations in extraction efficiency and instrument response. acs.org

Structure Activity Relationship Sar and Computational Modeling of Tributyl 2,4,5 Trichlorophenoxy Stannane and Analogues

Influence of Organic Ligand Modifications on Biological and Environmental Activities

The biological and environmental activities of organotin compounds are significantly influenced by the nature of the organic ligands attached to the tin atom. In Tributyl(2,4,5-trichlorophenoxy)stannane, the 2,4,5-trichlorophenoxy group is a critical determinant of its properties. Modifications to this ligand, such as altering the number or position of the chlorine atoms on the phenyl ring, can substantially change the compound's steric and electronic characteristics, thereby affecting its bioactivity.

The structure of the ligand plays an important role in the compound's cytotoxicity. sci-hub.st The biological properties of organotin complexes are altered by the structure of the molecule and the character of the coordinating ligands. researchgate.net For instance, the 2,4,5-trichlorophenoxy moiety is derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a potent synthetic auxin herbicide. nih.govherts.ac.uk This suggests that the ligand itself can confer specific biological activities. The presence of chlorine atoms enhances the lipophilicity of the molecule, which can facilitate its transport across biological membranes.

Research on various organotin complexes has shown that the ligand environment can modulate cytotoxicity. For example, five-coordinate tin complexes with O,N,S donor Schiff bases are found to be less cytotoxic than related complexes with O,N,O' ligands, indicating that even the type of donor atom in the ligand is crucial. nih.gov Furthermore, attaching ligands with inherent biological activity, such as antioxidant fragments, can be a strategy to modulate the toxic effects of the organotin moiety. nih.gov Therefore, modifications to the trichlorophenoxy ligand in this compound would be expected to produce a range of compounds with varying degrees of herbicidal, biocidal, and toxicological effects.

Table 1: Influence of Ligand Properties on Organotin Activity

Ligand Modification Predicted Effect on Activity Rationale
Number of Chlorine Atoms Increased chlorination may increase toxicity and persistence. Enhances lipophilicity and alters electronic properties.
Position of Chlorine Atoms Isomeric forms will have different steric and electronic profiles, leading to varied receptor binding and reactivity. Affects the overall shape and charge distribution of the molecule.
Replacement of Phenoxy with other groups (e.g., Thio-Schiff bases) Can significantly decrease or increase cytotoxicity depending on the donor atoms and functional groups. nih.gov Changes the coordination geometry and stability of the complex. nih.gov
Introduction of Antioxidant Moieties May reduce the overall toxicity of the organotin compound. nih.gov The ligand can act as a chelator, mitigating the toxic effects of the organometallic fragment. nih.gov

Impact of Organotin Moiety on Compound Reactivity and Stability

The organotin moiety, in this case, tributyltin (TBT), is paramount to the reactivity and stability of the compound. The number and nature of the alkyl or aryl groups attached directly to the tin atom are primary determinants of an organotin compound's toxicity and biological activity. researchgate.netmdpi.com For triorganotin compounds (R₃SnX), the general order of toxicity based on the R group is typically n-butyl > phenyl > ethyl > methyl. nih.gov This highlights the high intrinsic bioactivity of the tributyltin group.

The reactivity of organotin compounds is linked to the nature of the tin-carbon (Sn-C) bond. These bonds are susceptible to homolytic cleavage, especially upon interaction with radicals, which can lead to the formation of active alkyl radicals and contribute to prooxidant effects. nih.gov The Lewis acidity of the tin(IV) center also plays a crucial role in its interactions and catalytic activities. rsc.org The three butyl groups, being electron-donating, influence the electrophilicity of the tin atom, which in turn affects its coordination chemistry and ability to interact with biological nucleophiles, such as sulfur atoms in cysteine residues of proteins.

The stability of the compound is also governed by the organotin moiety. The relatively long and weak Sn-C bonds contribute to lower thermal stability compared to analogous silicon or carbon compounds. researchgate.net This inherent instability can lead to the gradual degradation of TBT in the environment, typically through the sequential loss of butyl groups, forming dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), which have different toxicity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity and Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological or toxicological activity of chemicals based on their molecular structures. springernature.com For compounds like this compound, QSAR can be a valuable tool for predicting ecotoxicity and herbicidal efficacy without extensive experimental testing. nih.gov

QSAR models establish a mathematical relationship between a set of molecular descriptors and an observed activity. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. For organotin compounds, key descriptors often include:

LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of the molecule, which is crucial for bioaccumulation.

Molecular Weight and Volume: Relate to the size and steric hindrance of the molecule.

Dipole Moment and Polarizability: Describe the electronic properties and potential for intermolecular interactions.

Quantum-Chemical Descriptors (e.g., HOMO/LUMO energies): Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

By developing QSAR models using a dataset of related organotin and phenoxy herbicides with known ecotoxicity data (e.g., LC₅₀ values for fish), it is possible to predict the potential environmental risk of new or untested compounds like this compound. nih.gov These models are essential for early-stage risk assessment and for designing safer chemical alternatives. nih.gov

Table 2: Common Descriptors in Ecotoxicity QSAR for Pesticides

Descriptor Class Example Descriptor Relevance to Ecotoxicity
Lipophilicity LogP Bioaccumulation potential in organisms.
Electronic HOMO/LUMO Energy Gap Chemical reactivity and interaction with biological targets.
Topological Wiener Index Molecular branching and size.
Constitutional Molecular Weight General size and transport properties.
Quantum-Chemical Partial Atomic Charges Site-specific interactions with receptors.

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. mdpi.com For this compound, these techniques can elucidate its mechanism of action by identifying potential biological targets and characterizing the binding interactions at an atomic level.

Studies on tributyltin (TBT) and other organotins have successfully used these methods. For example, molecular docking has shown that TBT can bind within the ligand-binding sites of sex-steroid nuclear receptors like the androgen receptor (AR) and estrogen receptors (ERα, ERβ). mdpi.com The docking scores and binding energies were comparable to those of the native ligands, suggesting that TBT can interfere with natural steroid signaling, which is consistent with its known endocrine-disrupting effects. mdpi.com Similarly, docking studies have investigated the binding of organotin compounds to targets like topoisomerase, a key enzyme in DNA replication, revealing potential mechanisms for cytotoxicity. jst.go.jpresearchgate.net

Table 3: Example Docking Results for TBT with Nuclear Receptors

Receptor TBT Dock Score TBT Binding Energy (kcal/mol) Native Ligand Binding Energy (kcal/mol) Reference
Androgen Receptor (AR) -8.12 -7.45 -10.21 (Testosterone) mdpi.com
Estrogen Receptor α (ERα) -7.54 -7.01 -11.54 (Estradiol) mdpi.com
Estrogen Receptor β (ERβ) -7.89 -7.23 -11.23 (Estradiol) mdpi.com

Note: Data extracted from a study on common commercial organotins. mdpi.com Scores and energies are indicative of strong binding potential.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and other ab initio quantum chemistry methods are fundamental for understanding the electronic structure and intrinsic reactivity of molecules like this compound. isca.meajrconline.org These calculations solve the Schrödinger equation (or its DFT equivalent) to provide detailed information about molecular orbitals, charge distribution, and geometric parameters.

For organotin compounds, DFT calculations are routinely used to:

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the compound, which can be used to confirm its structure when compared with experimental data. ajrconline.org

Analyze the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. isca.me

Determine Global Reactivity Descriptors: Using FMO energies, parameters like chemical potential, hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. isca.me

Perform Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution and the nature of chemical bonds, such as the polarity and strength of the Sn-O and Sn-C bonds. isca.me

These theoretical calculations provide a fundamental understanding of why this compound behaves the way it does, explaining its stability, reactivity, and the electronic basis for its interactions with biological targets. sci-hub.st

Computational Prediction of Environmental Fate Parameters and Degradation Pathways

Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, mobility, and degradation pathways. nih.govnih.gov For this compound, its environmental behavior will be a composite of the properties of the tributyltin moiety and the 2,4,5-trichlorophenoxy group.

The environmental fate of 2,4,5-T, a related compound, involves processes like chemical or biological degradation, volatilization, and soil absorption. healthandenvironment.org It is known to be moderately persistent in soil. healthandenvironment.orgherts.ac.uk Computational systems, some using machine learning, can predict biodegradability by analyzing the molecule's structure for features that are susceptible or resistant to microbial attack. nih.govresearchgate.net These tools can predict whether a compound is likely to be readily biodegradable or persistent in the environment.

For this compound, computational models would likely predict the following degradation pathways:

Dealkylation of the Tin Center: The primary degradation route for TBT is the sequential cleavage of Sn-C bonds, leading to the formation of dibutyltin (DBT), monobutyltin (MBT), and finally inorganic tin. This process can be biotic (microbial) or abiotic (e.g., photolysis).

Degradation of the Phenoxy Ligand: The 2,4,5-trichlorophenoxy group may be cleaved from the tin atom. Once released, its fate would be similar to that of 2,4,5-T and its derivatives, which can undergo microbial degradation, potentially involving dechlorination and ring cleavage. wikipedia.org

Specialized databases and prediction software (e.g., the University of Minnesota Biocatalysis/Biodegradation Database) can suggest plausible metabolic pathways for such compounds, providing valuable information for environmental risk assessment. nih.gov

Historical and Regulatory Landscape of Organotin Research: an Academic Perspective

Evolution of Scientific Understanding and Discovery of Organotin Compounds

The journey into the world of organotin chemistry began in the 1840s and 1850s, with early pioneers laying the groundwork for what would become a vast and impactful field. The initial synthesis of these compounds marked a significant milestone in the development of organometallic chemistry. tools4env.com Over the following century, research into organotins steadily grew, leading to a deeper understanding of their unique chemical properties and potential applications. tools4env.com

A significant turning point in the history of organotin research was the discovery of their potent biological activity. This led to their development and use in a wide array of industrial and agricultural applications, including as stabilizers for PVC, as catalysts, and as biocides in antifouling paints, wood preservatives, and agricultural pesticides. tools4env.com This expansion in their use also spurred further academic inquiry into the relationship between their chemical structure and biological function.

The fundamental chemistry of organotin compounds, including their synthesis, structure, and reactivity, has been a subject of continuous academic investigation. The development of sophisticated analytical techniques has allowed for a more detailed characterization of these compounds and their interactions with biological systems.

Academic Responses to Environmental and Ecotoxicological Concerns Regarding Organotins

The widespread use of organotin compounds, particularly tributyltin (TBT) in marine antifouling paints, led to growing concerns about their environmental impact. In the latter half of the 20th century, a substantial body of academic research emerged, documenting the ecotoxicological effects of these compounds.

Initial concerns were raised due to observed adverse effects on non-target marine organisms. Scientific studies revealed that even at very low concentrations, certain organotin compounds could cause severe harm to aquatic life. A significant and widely studied example is the phenomenon of imposex in marine snails, where females develop male sexual characteristics, leading to reproductive failure and population decline. This was directly linked to exposure to TBT leaching from antifouling paints.

The academic community responded to these concerns with a surge of research aimed at understanding the environmental fate, transport, and toxicity of organotin compounds. This included studies on their persistence in water and sediment, their potential for bioaccumulation in the food web, and their specific mechanisms of toxicity at the cellular and organismal levels. This body of work was instrumental in establishing the significant environmental risks associated with the unrestricted use of certain organotins.

Influence of Research Findings on International Scientific Consensus and Policy Recommendations (non-prescriptive)

The overwhelming scientific evidence of the harmful effects of certain organotin compounds, particularly TBT, generated a strong international scientific consensus on the need for regulatory action. Academic research played a crucial role in informing and shaping policy recommendations at national and international levels.

Scientific bodies and expert groups synthesized the available research findings and provided assessments of the environmental risks posed by organotins. These assessments formed the basis for policy discussions and the development of regulations aimed at mitigating the environmental damage caused by these compounds.

A landmark development was the global ban on the use of organotin compounds in antifouling paints, spearheaded by the International Maritime Organization (IMO). This decision was a direct result of the extensive body of scientific research that unequivocally demonstrated the severe and widespread ecological harm caused by TBT. The academic community's persistent investigation and clear communication of the risks were vital in achieving this international agreement.

The research also highlighted the need for the development of safer, more environmentally friendly alternatives to organotin-based antifouling systems, stimulating further innovation in the field of marine coatings.

Historical Trajectory of Research Funding and Collaborative Initiatives in Organotin Science

The trajectory of research funding for organotin science has mirrored the evolving understanding of their importance and environmental impact. Initial funding for organometallic chemistry, including the study of organotins, often came from government agencies and industry sources interested in their potential applications.

As environmental concerns grew, a significant shift in research funding occurred. Government environmental agencies, such as the U.S. Environmental Protection Agency (EPA) and its European counterparts, became major funders of ecotoxicological research on organotins. These agencies supported studies aimed at understanding the environmental fate and effects of these compounds to inform regulatory decisions.

The recognition of organotins as endocrine-disrupting chemicals also opened up new avenues for funding from health-focused research institutions. The cross-disciplinary nature of the problem, spanning chemistry, toxicology, and environmental science, fostered collaborative research initiatives. These collaborations often involved partnerships between academic institutions, government laboratories, and sometimes, industry consortia.

International collaborations also became increasingly important in addressing the global nature of organotin pollution. Joint research projects and monitoring programs were established to assess the extent of contamination in different regions of the world and to share data and expertise. Professional societies, such as the Society of Environmental Toxicology and Chemistry (SETAC), have provided platforms for scientists from different sectors and countries to collaborate and disseminate their findings on organotin compounds.

Future Research Directions and Unaddressed Challenges in Tributyl 2,4,5 Trichlorophenoxy Stannane Studies

Development of Sustainable Synthesis Routes and Lifecycle Assessment Methodologies

A primary challenge in the field of organotin chemistry is the development of sustainable synthesis pathways. Traditional synthesis of organotin compounds often involves organo-magnesium or -aluminium reagents and may require harsh reaction conditions. Future research must prioritize the development of greener synthetic routes for Tributyl(2,4,5-trichlorophenoxy)stannane. This includes exploring biocatalysis, solvent-free reactions, and the use of renewable starting materials to minimize the environmental footprint of its production.

Furthermore, a comprehensive Lifecycle Assessment (LCA) is crucial for a holistic environmental evaluation. nih.gov LCAs for pesticides typically focus on the active ingredient's emissions and plant uptake, but a more thorough approach is needed. nih.gov A complete LCA for this compound should encompass the entire product lifecycle, from the procurement of raw materials and the impacts of the manufacturing process to its application, and final environmental fate. nih.govlongdom.org Such assessments provide a more complete picture of the environmental burden, revealing potential trade-offs where a lower-impact active ingredient might be offset by a more impactful production process. nih.gov

Table 1: Key Focus Areas for Sustainable Synthesis and Lifecycle Assessment

Research AreaKey Objectives
Green Synthesis Develop catalytic methods, utilize renewable feedstocks, reduce solvent use, and improve energy efficiency in the production of organotin compounds. uobabylon.edu.iquobabylon.edu.iq
Lifecycle Assessment (LCA) Quantify environmental impacts across all life stages: raw material extraction, synthesis, formulation, transport, application, and disposal/degradation. longdom.orgdtu.dk
Methodology Integration Combine LCA with environmental risk assessment to create a comprehensive framework for evaluating the sustainability of new and existing organotin compounds. dtu.dk

Comprehensive Evaluation of Long-Term Environmental Impact and Metabolite Activities

The long-term environmental impact of this compound is largely inferred from studies on its constituent parts: tributyltin (TBT) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). TBT is known for its persistence in sediments and high toxicity to aquatic organisms. researchgate.netchromatographyonline.com The degradation of organotins in the environment is a slow process, with half-lives that can range from months to years, leading to their accumulation in soils and aquatic systems. researchgate.net

The degradation pathway of this compound is expected to yield metabolites such as dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and 2,4,5-T. researchgate.nethealthandenvironment.org While the toxicity of TBT is well-documented, the biological activities of its degradation products, DBT and MBT, are less understood but are known to be toxic. chromatographyonline.comalsglobal.se Similarly, 2,4,5-T is an herbicide with its own toxicological profile and environmental persistence, although it is generally considered to have a shorter half-life in soil and water compared to TBT. healthandenvironment.orgoregonstate.eduoregonstate.edu A critical knowledge gap is the synergistic or antagonistic toxicological effects of these metabolites as a mixture in the environment. Future research must focus on the long-term fate of the parent compound and the ecotoxicity of its combined degradation products.

Advanced Ecotoxicological Models and Predictive Frameworks for Emerging Contaminants

To accurately assess the risk of this compound, researchers must move beyond traditional single-species toxicity tests. Advanced ecotoxicological models are needed to predict its effects at various levels of biological organization. nih.gov Species Sensitivity Distribution (SSD) models, for example, can be used to estimate the concentration at which a certain fraction of species in an ecosystem will be affected, providing a more robust basis for deriving environmental quality standards. researchgate.net

Furthermore, the development of predictive frameworks for emerging contaminants is a rapidly advancing field. nih.gov These frameworks often integrate computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, with high-throughput screening assays to predict toxicity. researchgate.netnih.gov Applying these predictive toxicology approaches to this compound and its metabolites can help prioritize research efforts, identify potential hazards before widespread environmental contamination occurs, and support regulatory decision-making in the absence of extensive experimental data. mdpi.comepa.gov

Application of Multi-Omics Technologies to Elucidate Ecotoxicological Mechanisms

Understanding the precise molecular mechanisms by which this compound exerts its toxic effects is a significant challenge. Traditional toxicology often relies on observing apical endpoints like mortality or reproductive failure. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to uncover the intricate molecular and cellular responses to chemical exposure. mdpi.comresearchgate.netnih.gov

These technologies can reveal how organotins disrupt cellular processes at a systems level. For instance, transcriptomics can identify genes whose expression is altered, proteomics can reveal changes in protein abundance and function, and metabolomics can detect shifts in metabolic pathways. mdpi.comnih.gov Integrating these multi-omics datasets can provide a holistic view of the toxicological pathways, from the initial molecular initiating event to the adverse outcome. nih.govconfex.com This approach is critical for identifying sensitive biomarkers of exposure and effect, and for understanding the mechanisms behind known organotin toxicities, such as endocrine disruption and immunotoxicity. researchgate.netnih.gov

Table 2: Application of Omics Technologies in Ecotoxicology

Omics TechnologyPotential Application for this compound Studies
Transcriptomics Identify gene expression changes in response to exposure, revealing affected signaling pathways. nih.gov
Proteomics Analyze alterations in protein profiles to understand impacts on cellular functions and structures. nih.gov
Metabolomics Detect changes in endogenous metabolites to identify disruptions in metabolic networks. mdpi.com
Integrated Multi-Omics Combine data from multiple omics layers to construct comprehensive models of toxic action and identify novel biomarkers. confex.com

Innovation in Analytical Techniques for Ultra-Trace Level Detection and Real-Time Monitoring

The high toxicity of organotin compounds, even at very low concentrations, necessitates the development of highly sensitive and selective analytical methods for their detection in environmental matrices. researchgate.netnih.gov Current standard methods often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various detectors. nih.govanalchemres.org While effective, these methods often require complex sample preparation, including extraction and derivatization steps. chromatographyonline.comnih.gov

Future research should focus on innovations that simplify these procedures and enhance detection limits to ultra-trace levels (ng/L or pg/L). researchgate.net Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity and specificity for organotin speciation. researchgate.net Another significant challenge is the development of systems for real-time, in-situ monitoring. Passive sampling devices offer a way to measure time-weighted average concentrations in water, providing a more realistic picture of chronic exposure than traditional grab samples. frontiersin.org The ultimate goal is to create robust, field-deployable sensors capable of continuous monitoring of this compound and its degradation products in aquatic environments.

Addressing Knowledge Gaps in Non-Target Organism Effects and Ecosystemic Disruptions

While the effects of TBT on certain marine gastropods are a classic example of endocrine disruption, the full scope of its impact on non-target organisms and entire ecosystems remains an area requiring significant research. researchgate.net The toxicity of organotins extends across taxonomic kingdoms, but detailed studies on many environmentally relevant species are lacking. researchgate.net Future investigations must broaden the taxonomic range to include crucial but often-overlooked organisms like soil invertebrates, amphibians, reptiles, and terrestrial plants to understand the effects of this compound in different environmental compartments.

Beyond direct toxicity to individual species, there is a critical need to understand how this compound disrupts ecosystem structure and function. This includes its potential to alter microbial community composition, which is vital for nutrient cycling, and its capacity to disrupt predator-prey dynamics and other inter-species interactions. researchgate.net Addressing these knowledge gaps is essential for a comprehensive ecological risk assessment and for predicting the cascading effects that the introduction of this compound could have on environmental health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tributyl(2,4,5-trichlorophenoxy)stannane, and what purity benchmarks are critical for reproducibility?

  • Methodology : The compound is synthesized via nucleophilic substitution or Stille coupling. For example, reacting 2,4,5-trichlorophenol with tributyltin chloride under anhydrous conditions (e.g., in THF or DMF) using a base like NaH to deprotonate the phenol. Purification involves column chromatography (silica gel, hexane/ethyl acetate) to remove unreacted tin precursors. Purity (>98% by GC) is validated via 1H^{1}\text{H}/13C^{13}\text{C} NMR and mass spectrometry, with residual solvent analysis (e.g., DCM < 0.1%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR Spectroscopy : 119Sn^{119}\text{Sn} NMR identifies tin coordination (δ ~100-150 ppm for tributylstannane derivatives). 1H^{1}\text{H} NMR confirms the absence of phenolic protons (δ 5-6 ppm).
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]+^+ (calculated for C18H27Cl3OSn\text{C}_{18}\text{H}_{27}\text{Cl}_3\text{O}\text{Sn}: ~517.9 m/z).
  • Elemental Analysis : Carbon/hydrogen/tin ratios must align with theoretical values (±0.3%) .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodology : Store under inert gas (argon) at -20°C in amber vials to avoid light-induced degradation. Conduct stability tests via periodic GC analysis to detect hydrolysis products (e.g., 2,4,5-trichlorophenol). Use anhydrous solvents (e.g., dried THF) during reactions to minimize tin-oxygen bond cleavage .

Advanced Research Questions

Q. How can researchers assess the biological interactions of this compound with metabolic enzymes?

  • Methodology :

  • Enzyme Inhibition Assays : Use purified cytochrome P450 isoforms (e.g., CYP3A4) in vitro with fluorogenic substrates. Measure IC50_{50} values via fluorescence quenching.
  • Molecular Docking : Compare binding affinities with structurally related organotins (e.g., tributyl(thiophen-2-yl)stannane) using software like AutoDock Vina.
  • Toxicity Profiling : Conduct MTT assays on hepatocyte cell lines (e.g., HepG2) to evaluate cytotoxicity at 24/48-hour exposures .

Q. What experimental approaches identify environmental degradation products of this compound under simulated natural conditions?

  • Methodology :

  • Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and analyze via LC-MS/MS for breakdown products (e.g., dichlorophenol derivatives).
  • Hydrolysis Kinetics : Monitor pH-dependent degradation (pH 4-9) at 25°C using 119Sn^{119}\text{Sn} NMR to track tin-ligand dissociation.
  • Soil Microcosm Experiments : Incubate with soil microbiota and quantify metabolites (e.g., chlorinated phenols) via GC-ECD .

Q. How should researchers resolve contradictory data in the compound’s reported toxicity thresholds across studies?

  • Methodology :

  • Meta-Analysis : Normalize data by testing parameters (e.g., solvent/DMSO concentration, exposure time). Use ANOVA to identify outliers.
  • Standardized Protocols : Adopt OECD guidelines (e.g., Test No. 202 for Daphnia magna) to ensure reproducibility.
  • Cross-Validation : Compare results with structurally analogous stannanes (e.g., tributyltin oxide) to establish structure-activity relationships .

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